1-Bromo-2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzene
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Description
The compound is a derivative of benzene, which is an aromatic hydrocarbon. It has bromine (Br), difluoromethoxy (OCF2H), difluoromethyl (CF2H), and methoxy (OCH3) functional groups attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a benzene derivative and then introducing the various functional groups through substitution reactions. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure would be based on a benzene ring, with the various functional groups attached at the 1, 2, 5, and 3 positions. The exact spatial arrangement would depend on the specific locations of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents present. These could include further substitution reactions, as well as reactions involving the functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and functional groups present. These could include properties such as boiling point, melting point, solubility, and reactivity .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other compounds or systems, and is typically discussed in the context of biological systems. Without specific information about the intended use or context for this compound, it’s difficult to provide details on its mechanism of action .
Future Directions
properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O2/c1-15-6-3-4(8(11)12)2-5(10)7(6)16-9(13)14/h2-3,8-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRPWBXHYHEENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(F)F)Br)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzene |
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